molecular formula C22H42O6 B13808427 Bis[2-(2-ethylbutoxy)ethyl] adipate CAS No. 7790-07-0

Bis[2-(2-ethylbutoxy)ethyl] adipate

Cat. No.: B13808427
CAS No.: 7790-07-0
M. Wt: 402.6 g/mol
InChI Key: VHCPQIOKWWQIRV-UHFFFAOYSA-N
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Description

Bis[2-(2-ethylbutoxy)ethyl] adipate is an organic compound primarily used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly known for its compatibility with various polymers, making it a valuable additive in the production of plastics, rubber, and other synthetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2-ethylbutoxy)ethyl] adipate typically involves the esterification of adipic acid with 2-(2-ethylbutoxy)ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, washed, and purified to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and precise temperature control. After the reaction, the product is subjected to distillation to remove any unreacted starting materials and by-products. The purified compound is then collected and stored for further use.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-ethylbutoxy)ethyl] adipate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and 2-(2-ethylbutoxy)ethanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Adipic acid and 2-(2-ethylbutoxy)ethanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Bis[2-(2-ethylbutoxy)ethyl] adipate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Investigated for its potential use in biodegradable materials and its interactions with biological systems.

    Medicine: Studied for its biocompatibility and potential use in medical devices and drug delivery systems.

    Industry: Widely used in the production of plastics, rubber, artificial leather, and cable materials due to its ability to improve flexibility and durability.

Mechanism of Action

The primary mechanism by which Bis[2-(2-ethylbutoxy)ethyl] adipate exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced workability and durability of the material. The compound’s molecular structure allows it to interact effectively with various polymers, making it a versatile additive.

Comparison with Similar Compounds

Similar Compounds

  • Bis[2-(2-butoxyethoxy)ethyl] adipate
  • Bis(2-ethylhexyl) adipate
  • Di(2-ethylhexyl) phthalate

Comparison

Bis[2-(2-ethylbutoxy)ethyl] adipate is unique in its specific ester structure, which provides a balance of flexibility and compatibility with different polymers. Compared to Bis[2-(2-butoxyethoxy)ethyl] adipate, it offers improved low-temperature performance. When compared to Bis(2-ethylhexyl) adipate and Di(2-ethylhexyl) phthalate, it exhibits better biodegradability and lower toxicity, making it a more environmentally friendly option.

Properties

CAS No.

7790-07-0

Molecular Formula

C22H42O6

Molecular Weight

402.6 g/mol

IUPAC Name

bis[2-(2-ethylbutoxy)ethyl] hexanedioate

InChI

InChI=1S/C22H42O6/c1-5-19(6-2)17-25-13-15-27-21(23)11-9-10-12-22(24)28-16-14-26-18-20(7-3)8-4/h19-20H,5-18H2,1-4H3

InChI Key

VHCPQIOKWWQIRV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COCCOC(=O)CCCCC(=O)OCCOCC(CC)CC

Origin of Product

United States

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